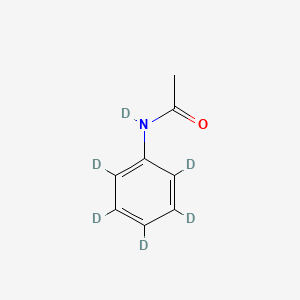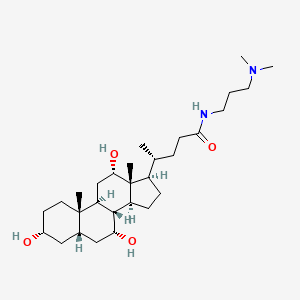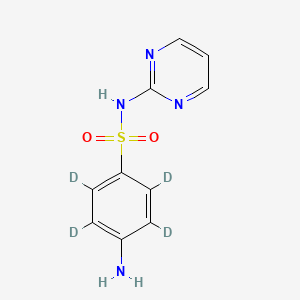
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is a labeled analog of a tobacco-specific nitrosamine known for its potent carcinogenic properties. This compound is often used in scientific research to study the metabolic pathways and carcinogenic mechanisms of tobacco-related compounds. The isotopic labeling with carbon-13 allows for detailed tracking and analysis in various biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-pyridyl-1-butanone, which is then subjected to nitrosation.
Nitrosation: The nitrosation of 3-pyridyl-1-butanone is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid, to form 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.
Reduction: The nitrosamine is then reduced to the corresponding alcohol, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, using reducing agents like sodium borohydride.
Isotopic Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled starting materials or intermediates during the synthesis.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and isotopic labeling are maintained throughout the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, which are crucial for studying its metabolic pathways.
Reduction: Reduction reactions can convert the nitrosamine group to an amine, altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are essential for understanding the compound’s behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used to study the chemical properties and reactivity of nitrosamines.
Biology: Helps in understanding the metabolic pathways of tobacco-specific nitrosamines.
Medicine: Used in cancer research to study the mechanisms of carcinogenesis and to develop potential chemopreventive agents.
Industry: Employed in the development of analytical methods for detecting and quantifying nitrosamines in various products.
Wirkmechanismus
The compound exerts its effects primarily through its metabolic activation to DNA-alkylating species. These reactive intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A closely related compound without the isotopic labeling.
N’-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine (NDMA): A nitrosamine with a simpler structure but also known for its carcinogenicity.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research settings where detailed analysis of metabolic pathways and reaction mechanisms is required.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXKBUCZFFSTL-NXGVJODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662112 |
Source


|
| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-28-8 |
Source


|
| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)


![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)







